molecular formula C4H7NO B1202528 Cyclopropanecarboxamide CAS No. 6228-73-5

Cyclopropanecarboxamide

Cat. No.: B1202528
CAS No.: 6228-73-5
M. Wt: 85.1 g/mol
InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxamide (CAS Number: 6228-73-5) is a chemical compound with the molecular formula C₄H₇NO and a molecular weight of 85.11 g/mol . It exists as a solid at room temperature .

Scientific Research Applications

  • Antifungal Activities : Cyclopropanecarboxamide derivatives exhibit significant antifungal properties. A study synthesized various compounds and tested them for antifungal activity, revealing comparable results to commercial fungicides. A 3D-QSAR study helped in understanding the structure-activity relationship, leading to the design of compounds with enhanced antifungal activities (Liu et al., 2009).

  • Bradykinin B1 Antagonists : Research into this compound-derived bradykinin B1 antagonists involved SAR studies focusing on the biphenyl region. These studies led to compounds with improved pharmacokinetic profiles and CNS penetration (Kuduk et al., 2007).

  • Chemical Synthesis and Stereochemistry : Cyclopropanecarboxamides have been utilized in the chemical synthesis of compounds with stereocenters. Research demonstrated the direct arylation of C(sp3)-H bonds of cyclopropanes, leading to di- and trisubstituted cyclopropanecarboxamides (Parella et al., 2013).

  • Biological Activities of Cyclopropanes : Cyclopropanes, including cyclopropanecarboxamides, show a range of biological activities such as antibiotic, antiviral, antifungal, and insecticidal activities. These compounds are also components of membranes in tuberculosis cells and play roles in many biosynthetic processes (Salaün & Baird, 1995).

  • Drug Development : The cyclopropyl ring, including this compound structures, is increasingly used in drug development, particularly for transitioning candidates from preclinical to clinical stages. The unique properties of the cyclopropyl ring, such as enhanced π-character of C-C bonds, play a significant role in enhancing drug potency and reducing off-target effects (Talele, 2016).

Biochemical Analysis

Biochemical Properties

Cyclopropanecarboxamide plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin synthesis. This compound interacts with enzymes such as cyclooxygenases (COX), specifically inhibiting COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins . By inhibiting these enzymes, this compound can modulate inflammatory responses and pain signaling pathways.

Cellular Effects

This compound has been observed to exert anti-inflammatory effects on various cell types by inhibiting prostaglandin synthesis . This inhibition can lead to reduced inflammation and pain in cell cultures. Additionally, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX enzymes and other related biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. This inhibition occurs via binding interactions with the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins . This mechanism of action results in decreased production of pro-inflammatory mediators and modulation of gene expression related to inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound maintains its inhibitory effects on COX enzymes, leading to sustained anti-inflammatory and analgesic effects in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and renal toxicity, due to the inhibition of COX-1, which is involved in maintaining the integrity of the gastrointestinal lining and renal function .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis and degradation of prostaglandins. The compound interacts with enzymes such as COX-1 and COX-2, which are key players in the conversion of arachidonic acid to prostaglandins . This interaction affects the levels of various metabolites and modulates metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins and binding proteins, influencing its localization and accumulation in specific cellular compartments. This distribution is crucial for its effective inhibition of COX enzymes and subsequent biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to COX enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles within the cell.

Properties

IUPAC Name

cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMMVWOEOZMVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064150
Record name Cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6228-73-5
Record name Cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6228-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006228735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPROPANECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA7A3S4MUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To feed the reactor, an NaOH/NaOCl solution was prepared by slowly adding 434.8 g of 50 wt. % aqueous NaOH to 1533 g of 12.02 wt % aqueous sodium hypochlorite (by analysis) with constant chilling and stirring in an ice-water bath. A cyclopropanecarboxamide solution was prepared by dissolving 187 g (2.20 mol) of cyclopropanecarboxamide in 913 g of water to produce a 17 wt. % solution of cyclopropanecarboxamide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
187 g
Type
reactant
Reaction Step Two
Name
Quantity
913 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxamide
Reactant of Route 3
Cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
Cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
Cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
Cyclopropanecarboxamide
Customer
Q & A

Q1: How do cyclopropanecarboxamides interact with their targets?

A1: Cyclopropanecarboxamides primarily exert their biological effects by binding to specific protein targets, particularly enzymes and receptors. This interaction can involve various non-covalent forces like hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific interactions are highly dependent on the substituents on the cyclopropanecarboxamide scaffold and the nature of the target protein. [, ]

Q2: What are the downstream effects of this compound binding to their targets?

A2: The downstream effects of this compound binding are diverse and depend heavily on the targeted protein and its role in biological pathways. For example, some cyclopropanecarboxamides act as potent and selective inhibitors of glycogen synthase kinase-3β (GSK-3β) [], while others demonstrate inhibitory activity against receptor-interacting protein kinase 3 (RIPK3) []. These inhibitory actions can lead to various therapeutic outcomes, such as mitigating oxidative stress and apoptosis [] or blocking necroptosis in inflammatory and degenerative diseases [].

Q3: What is the general molecular formula of cyclopropanecarboxamides?

A3: The general molecular formula of cyclopropanecarboxamides is CnH2n-1NO. This core structure can accommodate a wide variety of substituents, leading to diverse chemical properties and biological activities.

Q4: How is the structure of cyclopropanecarboxamides confirmed?

A4: Structural characterization of cyclopropanecarboxamides typically involves a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography can provide detailed three-dimensional structural information, revealing bond lengths, angles, and spatial arrangement of atoms within the molecule. [, , , , ]

Q5: Are cyclopropanecarboxamides known to exhibit catalytic properties?

A5: While not inherently catalytic, cyclopropanecarboxamides can act as substrates in various catalytic reactions. For example, they can undergo ring-opening reactions in the presence of specific catalysts, leading to the formation of valuable synthetic intermediates. [, , ]

Q6: How has computational chemistry been used to study cyclopropanecarboxamides?

A6: Computational chemistry plays a crucial role in understanding the structure-activity relationships, binding modes, and pharmacological properties of cyclopropanecarboxamides. Molecular docking studies help predict the binding affinity and interactions of these compounds with their target proteins [], while molecular dynamics simulations provide insights into the dynamic behavior of these complexes over time [, ]. These computational approaches guide the rational design of novel cyclopropanecarboxamides with improved potency, selectivity, and pharmacokinetic profiles.

Q7: How do structural modifications of cyclopropanecarboxamides affect their activity?

A7: The structure-activity relationship of cyclopropanecarboxamides is an active area of research. Subtle changes in the substituents attached to the cyclopropane ring, the amide nitrogen, or the aromatic ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. [, , , ]

Q8: What are some strategies for improving the stability, solubility, or bioavailability of cyclopropanecarboxamides?

A8: Various formulation strategies can be employed to enhance the stability, solubility, or bioavailability of cyclopropanecarboxamides. These include: - Salt formation: Forming salts with pharmaceutically acceptable acids or bases can improve solubility and stability. [, ] - Particle size reduction: Reducing particle size through micronization or nanonization can enhance dissolution rate and bioavailability. [] - Complexation: Forming complexes with cyclodextrins or other suitable agents can improve solubility and stability. [] - Solid dispersions: Encapsulating the compound in a solid matrix can enhance dissolution rate and bioavailability. []

Q9: Are there specific SHE regulations regarding cyclopropanecarboxamides?

A9: While there might not be regulations specifically targeting cyclopropanecarboxamides as a class, their development and handling fall under the broader umbrella of SHE regulations for pharmaceutical and chemical substances. This includes guidelines for safe handling, storage, disposal, and exposure control. []

Q10: What is known about the ADME properties of cyclopropanecarboxamides?

A10: The absorption, distribution, metabolism, and excretion (ADME) of cyclopropanecarboxamides are influenced by their physicochemical properties and structural features. Research suggests that some cyclopropanecarboxamides exhibit favorable pharmacokinetic profiles, including good oral bioavailability and desirable half-lives. [, ]

Q11: What in vitro and in vivo models have been used to evaluate the efficacy of cyclopropanecarboxamides?

A11: The efficacy of cyclopropanecarboxamides has been investigated in various in vitro and in vivo models, including: - Cell-based assays: These assays assess the compound's activity against specific targets or in disease-relevant cell lines. [, ] - Animal models: Rodent models, for example, are used to evaluate the compound's efficacy in preclinical studies of diseases such as Alzheimer's disease [] and systemic inflammatory response syndrome. []

Q12: Is there evidence of resistance development to cyclopropanecarboxamides?

A12: Resistance to targeted therapies is a common challenge in drug development. While the research specifically addressing resistance to cyclopropanecarboxamides might be limited at this stage, it is essential to remain vigilant and investigate potential resistance mechanisms as these compounds progress through clinical development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.